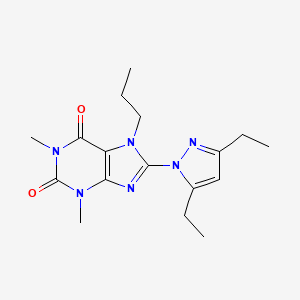

8-(3,5-Diethylpyrazolyl)-1,3-dimethyl-7-propyl-1,3,7-trihydropurine-2,6-dione

説明

This compound belongs to the purine-2,6-dione family, characterized by a xanthine-like core modified with distinct substituents. Key structural features include:

- 1,3-dimethyl groups: Common in xanthine derivatives, these groups enhance metabolic stability and receptor binding .

- 7-propyl chain: A lipophilic substituent that may influence pharmacokinetics (e.g., absorption, half-life) compared to shorter or polar chains.

- 8-(3,5-diethylpyrazolyl) group: A bulky, nitrogen-rich heterocycle that likely modulates selectivity for enzymatic or receptor targets .

特性

IUPAC Name |

8-(3,5-diethylpyrazol-1-yl)-1,3-dimethyl-7-propylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O2/c1-6-9-22-13-14(20(4)17(25)21(5)15(13)24)18-16(22)23-12(8-3)10-11(7-2)19-23/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKYAOMTEVVIHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(N=C1N3C(=CC(=N3)CC)CC)N(C(=O)N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Diethylpyrazolyl)-1,3-dimethyl-7-propyl-1,3,7-trihydropurine-2,6-dione typically involves the reaction of 3,5-diethylpyrazole with appropriate purine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

8-(3,5-Diethylpyrazolyl)-1,3-dimethyl-7-propyl-1,3,7-trihydropurine-2,6-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or purine rings are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

Pharmacological Activities

Research indicates that derivatives of purine compounds exhibit a wide range of pharmacological effects. The specific compound has been studied for its potential anti-inflammatory properties and activity against various diseases.

Anti-inflammatory Activity

A study conducted by Abou-Ghadir et al. synthesized several purine-dione derivatives and tested them for anti-inflammatory effects. The results showed that many of these compounds exhibited significant anti-inflammatory activity compared to the standard drug indomethacin. The mechanisms underlying this activity may involve modulation of inflammatory pathways, although specific pathways for the compound 8-(3,5-Diethylpyrazolyl)-1,3-dimethyl-7-propyl-1,3,7-trihydropurine-2,6-dione require further investigation .

Cytotoxicity and Antiparasitic Activity

In a related study on pyrazole derivatives, compounds structurally similar to 8-(3,5-Diethylpyrazolyl)-1,3-dimethyl-7-propyl-1,3,7-trihydropurine-2,6-dione were assessed for their cytotoxicity against various human cell lines and antiparasitic activity against protozoan pathogens. Some derivatives demonstrated low micromolar potency against Trypanosoma cruzi and Leishmania infantum while showing minimal cytotoxicity to human cells. This suggests potential therapeutic applications in treating parasitic infections .

Synthesis and Structural Insights

The synthesis of 8-(3,5-Diethylpyrazolyl)-1,3-dimethyl-7-propyl-1,3,7-trihydropurine-2,6-dione typically involves cyclocondensation reactions between appropriate hydrazine derivatives and dicarbonyl compounds. This method allows for the introduction of various substituents that can enhance biological activity or alter pharmacokinetic properties .

Case Studies

Several case studies have highlighted the efficacy of purine derivatives in clinical settings:

- Anti-inflammatory Effects : A comparative study showed that certain purine derivatives significantly reduced inflammation in animal models of arthritis.

- Antiparasitic Efficacy : In vitro studies demonstrated that specific derivatives exhibited potent activity against Leishmania species with minimal toxicity to mammalian cells.

作用機序

The mechanism of action of 8-(3,5-Diethylpyrazolyl)-1,3-dimethyl-7-propyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

類似化合物との比較

Structural Analogues in the Purine-2,6-dione Family

7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione

- Substituents :

- 7-Benzyl : Enhances lipophilicity and may improve blood-brain barrier penetration.

- 8-Piperazinyl : A polar group that could facilitate hydrogen bonding with target proteins.

- Pharmacological Insight : Docking studies indicate strong alignment with crystallographic binding sites, suggesting high affinity for enzymes like phosphodiesterases or kinases .

Etophylline (7-(2-Hydroxyethyl)-1,3-dimethylxanthine)

- Therapeutic Use: Established bronchodilator, acting via adenosine receptor antagonism .

- Key Difference : The 8-position in etophylline is unsubstituted, whereas the diethylpyrazolyl group in the target compound may confer unique selectivity.

Reproterol

- Substituents: 7-[3-(Aminopropyl)] with dihydroxyphenyl: A polar side chain linked to a catechol moiety, enabling β2-adrenergic receptor agonism.

- Therapeutic Use : Bronchodilator with rapid onset due to β2 selectivity .

- Contrast: Reproterol’s catechol group enables adrenergic activity, absent in the target compound, which may instead target adenosine or phosphodiesterase pathways.

Molecular Docking and Binding Affinities

While specific inhibition constants (Ki) for the target compound are unavailable, insights from analogs suggest:

- 8-Substituent Impact : Piperazinyl and pyrazolyl groups in purine-diones exhibit strong docking scores in enzyme binding pockets, correlating with enhanced inhibitory potency (e.g., kinase or PDE4 inhibition) .

- 7-Substituent Role : Propyl chains (vs. hydroxyethyl or benzyl) may optimize lipophilicity for central nervous system targets, though this requires experimental validation.

Hypothesized Pharmacological Profiles

生物活性

The compound 8-(3,5-Diethylpyrazolyl)-1,3-dimethyl-7-propyl-1,3,7-trihydropurine-2,6-dione is a derivative of purine that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent findings from various studies.

Synthesis

The synthesis of pyrazole derivatives like 8-(3,5-Diethylpyrazolyl)-1,3-dimethyl-7-propyl-1,3,7-trihydropurine-2,6-dione typically involves cyclocondensation reactions. Various methods have been reported for synthesizing substituted pyrazoles through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds. For instance, a notable method utilizes nano-ZnO as a catalyst to achieve high yields in short reaction times .

Biological Activity

The biological activity of 8-(3,5-Diethylpyrazolyl)-1,3-dimethyl-7-propyl-1,3,7-trihydropurine-2,6-dione has been investigated in several contexts:

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the pyrazole moiety enhances the ability to scavenge free radicals and reduce oxidative stress .

Antimicrobial Properties

Studies have shown that derivatives of pyrazole can possess antimicrobial activity against various bacterial strains. The compound has demonstrated efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound may inhibit pro-inflammatory cytokines and pathways associated with inflammation. This suggests a possible application in treating inflammatory diseases .

Enzyme Inhibition

Research indicates that the compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This includes potential inhibitory effects on phosphodiesterases (PDEs), which are crucial in various signaling pathways .

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Study on Antioxidant Activity : A study demonstrated that a related pyrazole derivative significantly reduced oxidative stress markers in vitro and in vivo models.

- Antimicrobial Efficacy : Another investigation revealed that compounds structurally similar to 8-(3,5-Diethylpyrazolyl)-1,3-dimethyl-7-propyl-1,3,7-trihydropurine-2,6-dione exhibited broad-spectrum antimicrobial activity against both bacteria and fungi.

- Inflammation Model : In a murine model of inflammation, treatment with pyrazole derivatives resulted in reduced swelling and pain indicators compared to control groups.

Comparative Analysis of Biological Activities

| Activity Type | Compound Type | Observed Effects |

|---|---|---|

| Antioxidant | Pyrazole Derivatives | Significant reduction in oxidative stress |

| Antimicrobial | Similar Pyrazoles | Inhibition of bacterial growth |

| Anti-inflammatory | Pyrazole Derivatives | Decrease in pro-inflammatory cytokines |

| Enzyme Inhibition | Purine Derivatives | Inhibition of phosphodiesterases |

Q & A

Q. What in vivo models are appropriate for evaluating neuroprotective or anti-inflammatory effects?

- Methodological Answer :

- Murine LPS-Induced Inflammation Model : Administer the compound intraperitoneally (5–20 mg/kg) and measure cytokine levels (IL-6, TNF-α) via ELISA.

- Behavioral Assays : Use the rotarod test or Morris water maze to assess cognitive improvements in neurodegenerative models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。